Denatonium benzoate hydrate

Pharmaceutical analysis Quality control Regulatory compliance

Denatonium benzoate hydrate (monohydrate) is a quaternary ammonium salt and the most bitter chemical compound known. It functions as a deterrent (bittering agent) and alcohol denaturant.

Molecular Formula C28H36N2O4
Molecular Weight 464.6 g/mol
CAS No. 86398-53-0
Cat. No. B048332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenatonium benzoate hydrate
CAS86398-53-0
SynonymsN-[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]-N,N-diethylbenzenemethanaminium Benzoate Monohydrate; 
Molecular FormulaC28H36N2O4
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C(C=C1)C(=O)[O-].O
InChIInChI=1S/C21H28N2O.C7H6O2.H2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;8-7(9)6-4-2-1-3-5-6;/h7-14H,5-6,15-16H2,1-4H3;1-5H,(H,8,9);1H2
InChIKeyYYMVPVZYUYQSJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Denatonium Benzoate Hydrate (CAS 86398-53-0) Procurement Guide: Properties and Regulatory Specifications


Denatonium benzoate hydrate (monohydrate) is a quaternary ammonium salt and the most bitter chemical compound known. It functions as a deterrent (bittering agent) and alcohol denaturant [1]. The monohydrate form contains one molecule of water of hydration per denatonium benzoate molecule. The USP-NF monograph specifies loss on drying criteria to distinguish the monohydrate (3.5–4.5% weight loss) from the anhydrous form (≤1.0% weight loss) [2]. It is odorless, white crystalline powder, stable up to 140°C, and retains bitterness in aqueous or alcoholic solutions for years .

Monohydrate form with defined water content (USP LOD specification)
Quaternary ammonium salt; stable up to 140°C
Deterrent and alcohol denaturant; reported extreme bitterness

Why Denatonium Benzoate Hydrate (CAS 86398-53-0) Cannot Be Substituted by Generic 'Denatonium Benzoate' or Other Bitterants


Substituting 'denatonium benzoate' generically without verifying the hydration state or counterion risks formulation failure and regulatory non-compliance. The monohydrate (CAS 86398-53-0) and anhydrous (CAS 3734-33-6) forms have distinct weight-loss profiles under USP drying conditions, which are used for identity verification and assay adjustment [1]. Using the wrong form can lead to incorrect potency calculations (dried basis vs. as-is). Furthermore, the benzoate counterion yields a bitterness threshold of 0.05 ppm, whereas the saccharide salt is five times more potent at 0.01 ppm [2]. In regulated applications such as rubbing alcohol denaturation, the USP explicitly requires 1.40 mg of denatonium benzoate per 100 mL as an alternative to 355 mg of sucrose octaacetate—a 250-fold difference in mass requirement that makes direct substitution without reformulation impossible [3].

Anhydrous form LOD ≤1.0% vs monohydrate 3.5–4.5%; may shift potency calculations on dried basis.
Saccharide salt 5× lower bitterness threshold (0.01 ppm) vs benzoate (0.05 ppm); dose equivalence context differs.
Sucrose octaacetate Requires 253× more mass per dose in rubbing alcohol; direct substitution not supported.

Denatonium Benzoate Hydrate (CAS 86398-53-0): Quantitative Differentiation Evidence vs. Comparators


USP Loss on Drying: Monohydrate (3.5–4.5%) vs. Anhydrous Form (≤1.0%) Differentiation

The USP-NF monograph for Denatonium Benzoate specifies a loss on drying (LOD) test conducted at 105°C for 2 hours that distinguishes the monohydrate form from the anhydrous form [1].

USP LOD Monohydrate vs Anhydrous
Head-to-head
3.5–4.5% vs ≤1.0%
≥2.5 pp differential
Supports form identification and dried-basis assay correction.
USP method context; verification recommended.
Pharmaceutical analysis Quality control Regulatory compliance

Bitterness Threshold: Denatonium Benzoate (0.05 ppm) vs. Denatonium Saccharide (0.01 ppm) Counterion Comparison

The bitterness threshold of denatonium varies by counterion. The benzoate salt has a threshold of 0.05 ppm, whereas the saccharide (saccharinate) salt is five times more potent with a threshold of 0.01 ppm [1].

Bitterness Threshold Benzoate vs Saccharide
Head-to-head
0.05 ppm vs 0.01 ppm
5× lower threshold
Reported bitterness potency context for formulation dose estimation.
Sensory panel; verification may differ across matrices.
Sensory science Aversive agent Formulation

Regulatory Substitution Ratio: Denatonium Benzoate (1.40 mg) Replaces Sucrose Octaacetate (355 mg) in USP Rubbing Alcohol

The USP monograph for Rubbing Alcohol specifies that 1.40 mg of denatonium benzoate per 100 mL may be used as an alternative bittering agent in place of 355 mg of sucrose octaacetate [1].

Regulatory Substitution Ratio (USP)
Head-to-head
1.40 mg vs 355 mg per 100 mL
253× mass reduction
Supports procurement and storage consideration for denaturing applications.
USP Rubbing Alcohol monograph context.
Alcohol denaturing Regulatory affairs Excipient substitution

Hygroscopicity: Denatonium Benzoate Anhydrate Absorbs Moisture; Monohydrate Provides Defined Hydration State

A preformulation study using DSC and XRPD demonstrated that denatonium benzoate anhydrate is hygroscopic [1]. The monohydrate form provides a defined, stable hydration state that eliminates variable moisture uptake during storage and handling.

Hygroscopicity Monohydrate vs Anhydrate
Class-level
Defined hydrate vs hygroscopic anhydrate
Qualitative difference
Defined hydration state may reduce moisture-induced weight variability.
Class-level inference; confirm for solid-dosage processes.
Solid-state chemistry Preformulation Stability

Solubility in Ethanol: Denatonium Benzoate (≤35.5 g/100 mL) Enables High-Concentration Alcoholic Formulations

Denatonium benzoate exhibits high solubility in ethanol (≤35.5 g/100 mL) compared to significantly lower solubility in water (≤4.5 g/100 mL) and acetone (≤1.4 g/100 mL) [1]. This ethanol solubility profile is critical for its primary application as an alcohol denaturant.

Ethanol vs Water Solubility
Vendor data
≤35.5 g/100 mL EtOH vs ≤4.5 g/100 mL H₂O
~8× higher ethanol solubility
Supports ethanol-based formulation compatibility.
Vendor data; verify for specific application.
Solubility Formulation Denatured alcohol

Relative Bitterness Index: Denatonium Benzoate = 1,000 vs. Quinine Baseline = 1

Using quinine as a reference standard with a bitterness value of 1, denatonium benzoate registers a bitterness index of 1,000 [1]. This relative scale provides a quantitative framework for comparing bittering agent potency across different chemical classes.

Relative Bitterness Index vs Quinine
Class-level
1,000 vs 1 (quinine=1)
1,000× relative bitterness
Reported benchmark for aversive potency context.
Class-level reference scale; confirm relevance.
Sensory science Bitterness potency Comparative efficacy

Denatonium Benzoate Hydrate (CAS 86398-53-0): Evidence-Backed Industrial and Research Applications


Ethanol Denaturation for Industrial and Tax-Exempt Alcohol

The extreme bitterness of denatonium benzoate (threshold 0.05 ppm; detectable at 10 ppb) [1] and its high ethanol solubility (≤35.5 g/100 mL) [2] make it the global standard for rendering ethanol unfit for human consumption. The EU's denaturing formula 5 uses 1 gram per 100 L of absolute alcohol [2]. The defined hydration state of the monohydrate ensures accurate weighing and consistent potency in large-scale denaturation operations.

Aversive Agent in Pesticide and Household Chemical Formulations to Prevent Accidental Ingestion

Denatonium benzoate is added to products at 5–500 ppm to deter accidental ingestion . The average person can detect it at 10 ppb, with generally recognized bitter taste at 50 ppb [3]. The monohydrate's defined water content ensures consistent assay values when formulating at these low, regulated concentrations, and its stability up to 140°C supports compatibility with diverse product matrices.

Pharmaceutical Excipient for Taste-Masking in Placebo Tablets and Anti-Nailbiting Preparations

In pharmaceutical formulations, denatonium benzoate serves as a flavoring agent in placebo tablets and as the active bitterant in topical anti-nailbiting preparations . The USP monograph's loss-on-drying specification for the monohydrate (3.5–4.5%) [4] provides the analytical control necessary for pharmaceutical manufacturing, while its defined hydration state (vs. hygroscopic anhydrate) [5] ensures consistent excipient compatibility in solid dosage forms.

Animal Repellent for Wildlife Management and Agriculture

Denatonium benzoate is applied as a repellent to protect crops, young tree shoots, and infrastructure from deer, rodents, and other mammals [6]. The compound's 1,000× bitterness potency relative to quinine [7] enables effective deterrence at minimal application rates. The monohydrate's stable hydration state supports reliable formulation of spray solutions for field application.

Application
Selection Property
Validation Focus
Ethanol denaturation (industrial/tax-exempt)
Monohydrate identity & ethanol solubility
USP LOD compliance, potency consistency
Aversive agent in pesticides/household products
Defined water content & bitterness threshold
Low-concentration assay accuracy, stability
Pharmaceutical excipient (placebo, anti-nailbiting)
Monohydrate hydration state & USP LOD
Excipient compatibility, consistent assay
Animal repellent (wildlife/agriculture)
Bitterness potency & stable hydration
Formulation reliability, field-application stability

Technical Documentation Hub

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